Ethyl benzo[b]thiophene-5-carboxylate
Description
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
ethyl 1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3 |
InChI Key |
ODYHOIUFIVBVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl benzo[b]thiophene-5-carboxylate has been studied for its potential as an apoptosis-inducing agent in cancer cells. Research indicates that it may inhibit cancer cell proliferation by modulating specific molecular targets and pathways. Notably, it has shown activity against breast cancer cells, suggesting its utility in cancer therapeutics.
Biological Activities:
- Anticancer Activity: Studies demonstrate that this compound can induce apoptosis in various cancer cell lines.
- Enzyme Inhibition: The compound exhibits potential as an inhibitor of certain enzymes and receptors, making it relevant in drug development, especially against drug-resistant strains of bacteria and cancer .
The unique structure of this compound suggests applications in organic electronics . Its properties may lend themselves to the development of organic semiconductors or photovoltaic materials, although this area requires further exploration.
Comparative Analysis with Related Compounds
This compound can be compared with several analogous compounds within the benzo[b]thiophene family:
| Compound Name | Unique Features |
|---|---|
| Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate | Contains a hydroxyl group that enhances reactivity and biological activity. |
| Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Features a tetrahydro structure influencing pharmacological properties. |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Incorporates an amino group affecting interaction with biological targets. |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation at specific concentrations, demonstrating its potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Research on enzyme interactions revealed that this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's through cholinesterase inhibition .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position Variations
The position of substituents on the benzo[b]thiophene ring significantly influences physicochemical and electronic properties. Key analogs include:
Key Observations :
- Position 2 vs. 5 : Carboxylates at position 2 (e.g., ) are more common in pharmaceutical intermediates, while position 5 substitution (as in the target compound) may enhance planarity for materials applications.
- Electron Effects : Electron-withdrawing groups (Br, COOR) at position 5 increase stability but reduce solubility, whereas electron-donating groups (NH₂, OCH₃) improve solubility .
Ring System Modifications
Cyclopenta-Fused Derivatives
Ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate (C₁₆H₁₄O₄S) features a fused cyclopentane ring, resulting in a planar dihydrocyclopentathiophenone system. This structure exhibits:
- Planarity : RMS deviation of 0.060 Å from the mean plane, facilitating π-stacking in crystals .
- Hydrogen Bonding : O–H···O and C–H···O interactions stabilize crystal packing, critical for solid-state conductivity .
- Synthesis : Low yield (17%) via iodine-mediated oxidation, indicating challenges in fused-ring synthesis .
Thiazole vs. Thiophene Analogs
Thiazole derivatives (e.g., ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) replace sulfur with nitrogen, introducing polarity and hydrogen-bonding capacity. These compounds often exhibit higher melting points (e.g., 404 K in ) and enhanced bioactivity compared to thiophenes .
Physicochemical Properties
Preparation Methods
Base-Mediated Cyclization with 2'-Chloroacetophenone
A prominent method involves the reaction of 2'-chloroacetophenone with thioglycolic acid under basic conditions. In a representative procedure, potassium hydroxide (12.5 g) is dissolved in water (105 mL) and cooled in an ice bath. Thioglycolic acid (7 mL) is added under nitrogen, followed by 2'-chloroacetophenone (12 g, 97%) and tetrabutylammonium bromide (TBAB, 0.5 g) as a phase-transfer catalyst. The mixture is heated in a sealed pressure vessel at 253°F (123°C) for 6 hours under 18 psi, followed by further heating at 270°F (132°C) and 30 psi for an additional 6 hours. Acidification with hydrochloric acid yields 2-benzo[b]thiophenecarboxylic acid, which is subsequently esterified to the ethyl ester. This two-step process achieves an 83.8% yield.
Key Variables:
Anhydrous Cyclization in Dimethylformamide (DMF)
An alternative anhydrous approach employs DMF and potassium carbonate to synthesize ethyl 2-benzo[b]thiophenecarboxylate. Here, 2-nitrobenzaldehyde reacts with ethyl mercaptoglycolate in the presence of anhydrous K₂CO₃ at reflux. While this method avoids aqueous conditions, yields are moderately lower (75–80%) compared to the pressurized system. The nitro group in the aldehyde precursor necessitates careful control of reducing conditions to prevent side reactions.
Condensation of Substituted Benzaldehydes with Ethyl Thioglycolate
One-Pot Synthesis with Halogenated Benzaldehydes
A scalable method involves the condensation of 4-chloro-2-fluorobenzaldehyde (14.9 mmol) with ethyl thioglycolate (16.5 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 2 hours. Triethylamine (45 mmol) acts as a base, facilitating thioether formation and subsequent cyclization. Upon cooling, the product precipitates in 85% yield after ice-water quenching.
Mechanistic Insights:
-
Thioether Formation: Nucleophilic attack of the thiolate on the aldehyde generates a thioacetal intermediate.
-
Cyclization: Intramolecular aldol condensation forms the benzo[b]thiophene core.
-
Esterification: In situ esterification with ethanol or post-reaction treatment with ethyl iodide yields the ethyl ester.
Trifluoromethyl-Substituted Derivative Synthesis
For electron-deficient substrates like 2-fluoro-4-(trifluoromethyl)benzaldehyde, DMF replaces DMSO to enhance solubility. Potassium carbonate (1.1 eq.) is used at 60°C for 2 hours, achieving 78% yield after recrystallization from methanol. The electron-withdrawing trifluoromethyl group slows cyclization, necessitating milder temperatures to avoid decomposition.
Palladium-Catalyzed Carbonylative Approaches
PdI₂/KI-Catalyzed Alkoxycarbonylation
While primarily applied to benzothiophene-3-carboxylates, this method offers a potential route to the 5-carboxylate isomer by modifying starting materials. 2-(Methylthio)phenylacetylenes react with carbon monoxide (40 atm) in ethanol containing PdI₂ (5 mol%) and KI (2.5 eq.). The process involves:
-
Coordination and Cyclization: Palladium facilitates triple-bond coordination, followed by 5-endo-dig cyclization to form a sulfonium intermediate.
-
Demethylation: KI cleaves the methylthio group, releasing MeI and generating a thiolate intermediate.
Challenges for 5-Carboxylate Synthesis:
-
Regioselectivity: Current protocols favor 3-carboxylate formation due to electronic and steric factors.
-
Substrate Modification: Introducing directing groups at the 5-position could shift selectivity but remains unexplored.
Comparative Analysis of Preparation Methods
Q & A
Q. What synthetic methodologies are employed to prepare Ethyl benzo[b]thiophene-5-carboxylate derivatives?
The compound is synthesized via a multi-step process involving cyclization reactions under inert atmospheres (e.g., N₂). For example, precursor thiophene derivatives are reacted with iodides, followed by purification using silica gel column chromatography (yield ~17%) . Key steps include controlling reaction conditions (temperature, solvent) and verifying intermediate purity through techniques like TLC.
Q. How is the structural characterization of this compound achieved?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation (e.g., CH₂Cl₂/hexane layering) and analyzed at low temperatures (91 K) using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes θ ranges (2.7–25.2°), absorption correction (SADABS), and refinement via SHELXS97/TITAN2000 . Complementary techniques like ¹H NMR and IR confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
Q. What insights does crystal packing analysis provide about intermolecular interactions?
The compound forms inversion dimers via O–H⋯O hydrogen bonds (R₂²(10) motifs) and weak C–H⋯S/O interactions. These interactions create layers parallel to the (100) plane, stabilized by C–H⋯O chains along the c-axis. The dihedral angle between the phenyl group and thiophene ring (43.37°) influences packing .
Advanced Research Questions
Q. How is crystallographic refinement performed for high-precision structural analysis?
SHELXL refines structures using full-matrix least-squares on F² with parameters like R₁ = 0.032 and wR₂ = 0.078. Hydrogen atoms are placed geometrically (riding model) with Uiso = 1.2–1.5 × Ueq(C). Displacement parameters and constraints (e.g., isotropic vs. anisotropic) are optimized to minimize residuals (Δρ < 0.30 e Å⁻³) .
Q. How do hydrogen bonding and π-interactions influence the compound’s stability?
O–H⋯O bonds (2.69–2.73 Å) and C–H⋯S contacts (3.35 Å) contribute to dimer stabilization. The nearly planar thiophene ring (r.m.s. deviation = 0.060 Å) allows π-stacking, while steric effects from the ethyl ester group induce torsional strain (C–C–C angles ~113–124°) .
Q. What discrepancies arise between experimental and theoretical electron density studies?
Quantum Theory of Atoms in Molecules (QTAIM) reveals disagreements in Laplacian values (∇²ρ) at bond critical points. Experimental multipole models (Hansen-Coppens) underestimate longitudinal curvature compared to wavefunction-derived data, highlighting limitations in modeling shared atomic interactions .
Q. How is structural validation conducted to ensure data reliability?
Validation tools (e.g., PLATON, Mercury CSD 2.0) check for missed symmetry, ADPs, and hydrogen bonding geometry. Rint (0.035) and S = 1.07 confirm refinement quality. Twinning tests and residual density maps are analyzed to exclude disorder .
Methodological Considerations
Q. How are crystallographic data processed to resolve overlapping reflections?
Multi-scan absorption correction (SADABS) and integration of 13,007 measured reflections (2584 unique) reduce errors. High redundancy (>5 measurements/reflection) and low Rint ensure precision. Outliers are flagged using I > 2σ(I) thresholds .
Q. What strategies mitigate contradictions in data interpretation?
Cross-validation with spectroscopic data (NMR/IR) and computational models (DFT) resolves ambiguities. For example, theoretical bond lengths (C–C: 1.51–1.56 Å) are compared to SC-XRD values (1.37–1.57 Å) to assess conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
